CC-115 Exhibits Superior Kinase Selectivity Profile Versus PI3K/DNA-PK Dual Inhibitor KU-0060648
CC-115 demonstrates high selectivity for mTOR and DNA-PK over other PIKK family members, with equipotent DNA-PK inhibition (IC50 15 nM) and 40- to >1000-fold selectivity against PI3Kα (IC50 0.85 μM), ATR (>50% inhibition at 30 μM), and ATM (IC50 >30 μM) . In a kinase selectivity assessment against 250 protein kinases at 3 μM, only one kinase other than mTOR exhibited >50% inhibition (cFMS 57%, IC50=2.0 μM) [1]. In contrast, KU-0060648, a dual DNA-PK/PI3K inhibitor, displays potent activity against PI3Kα/β/δ (IC50 4/0.5/0.1 nM) with DNA-PK IC50 8.6 nM, resulting in broader PI3K pathway suppression . This divergent selectivity confers distinct pharmacological profiles.
| Evidence Dimension | Kinase selectivity across PIKK family |
|---|---|
| Target Compound Data | DNA-PK IC50 13 nM; mTOR IC50 21 nM; PI3Kα IC50 850 nM; ATM IC50 >30 μM; 250-kinase panel: only cFMS >50% inhibition at 3 μM |
| Comparator Or Baseline | KU-0060648: DNA-PK IC50 8.6 nM; PI3Kα/β/δ IC50 4/0.5/0.1 nM |
| Quantified Difference | CC-115: ~65-fold selectivity for mTOR over PI3Kα; KU-0060648: sub-nanomolar PI3K inhibition |
| Conditions | Cell-free enzymatic assays; 250-kinase panel at 3 μM ATP-competitive conditions |
Why This Matters
The narrower PI3K selectivity of CC-115 may avoid hyperglycemia and other PI3K-mediated toxicities observed with pan-PI3K inhibitors, impacting safety profile considerations in preclinical study design.
- [1] Mortensen DS, et al. Optimization of a Series of Triazole Containing Mammalian Target of Rapamycin (mTOR) Kinase Inhibitors and the Discovery of CC-115. J Med Chem. 2015;58(14):5599-5608. View Source
